

Preparation of CDDO-EA Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: Cddo-EA

Cat. No.: B1649432

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Introduction

CDDO-EA (2-cyano-3, 12-dioxooleana-1, 9-dien-28-oic acid-ethyl amide), also known as RTA 405, is a synthetic triterpenoid that functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^{[1][2][3][4][5]} This pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses. Due to its neuroprotective and anti-inflammatory properties, **CDDO-EA** is a compound of significant interest in research targeting neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease, as well as cerebral ischemia and other conditions associated with oxidative stress. Accurate and consistent preparation of **CDDO-EA** stock solutions is paramount for obtaining reliable and reproducible experimental results.

These application notes provide a detailed protocol for the preparation, storage, and handling of **CDDO-EA** stock solutions for research purposes.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for **CDDO-EA**, including its molecular weight, solubility, and recommended storage conditions.

Parameter	Value	Source(s)
Molecular Weight	518.73 g/mol	
Appearance	White to off-white solid powder	
Primary Solvent	Dimethyl sulfoxide (DMSO)	
Solubility in DMSO	≥ 16.67 mg/mL (32.14 mM)	
	≥ 34 mg/mL	
Storage (Powder)	-20°C for up to 3 years	
	4°C for up to 2 years	
Storage (Stock Solution in DMSO)	-80°C for up to 2 years	
	-20°C for up to 1 year	

Note: Hygroscopic DMSO can significantly impact the solubility of **CDDO-EA**. It is highly recommended to use a new, unopened container of anhydrous, high-purity DMSO for the preparation of stock solutions. For in vivo studies, working solutions should be prepared fresh on the day of use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM CDDO-EA Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **CDDO-EA** in DMSO, a common concentration for in vitro cell-based assays.

Materials:

- **CDDO-EA** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)

- Calibrated micropipettes and sterile tips
- Vortex mixer
- Water bath or heating block (optional)
- Ultrasonic bath (optional)

Procedure:

- Pre-weighing and Calculation:
 - Accurately weigh the desired amount of **CDDO-EA** powder in a sterile microcentrifuge tube. To minimize handling of the powder, it is advisable to purchase the compound in pre-weighed vials if possible.
 - Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula for this calculation is: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} \times \text{Concentration (mol/L)})$ For 1 mg of **CDDO-EA** (0.001 g) and a molar mass of 518.73 g/mol, to make a 10 mM (0.01 M) solution: $\text{Volume (L)} = 0.001 \text{ g} / (518.73 \text{ g/mol} \times 0.01 \text{ mol/L}) = 0.00019278 \text{ L} = 192.78 \text{ }\mu\text{L}$ Therefore, to prepare a 10 mM stock solution, dissolve 1 mg of **CDDO-EA** in 192.78 μL of DMSO.
- Dissolution:
 - Add the calculated volume of anhydrous DMSO to the tube containing the **CDDO-EA** powder.
 - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
- Aiding Dissolution (if necessary):
 - If the compound does not fully dissolve with vortexing alone, gentle warming and sonication can be applied.

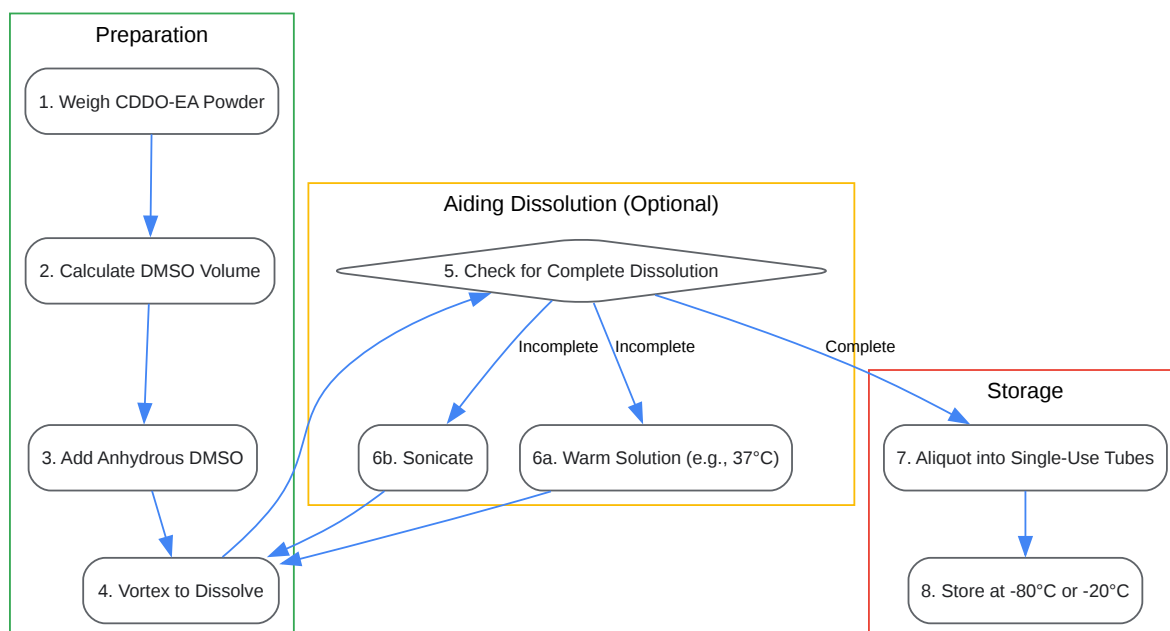
- Warming: Warm the solution in a water bath or on a heating block at 37°C for a short period. Some protocols suggest warming up to 80°C may be necessary for higher concentrations.
- Sonication: Place the tube in an ultrasonic bath for a few minutes to break up any remaining solid particles.
- After warming or sonication, vortex the solution again and visually confirm complete dissolution.
- Aliquoting and Storage:
 - Once the **CDDO-EA** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
 - Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
 - Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).

Safety Precautions:

- Handle **CDDO-EA** powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualizations

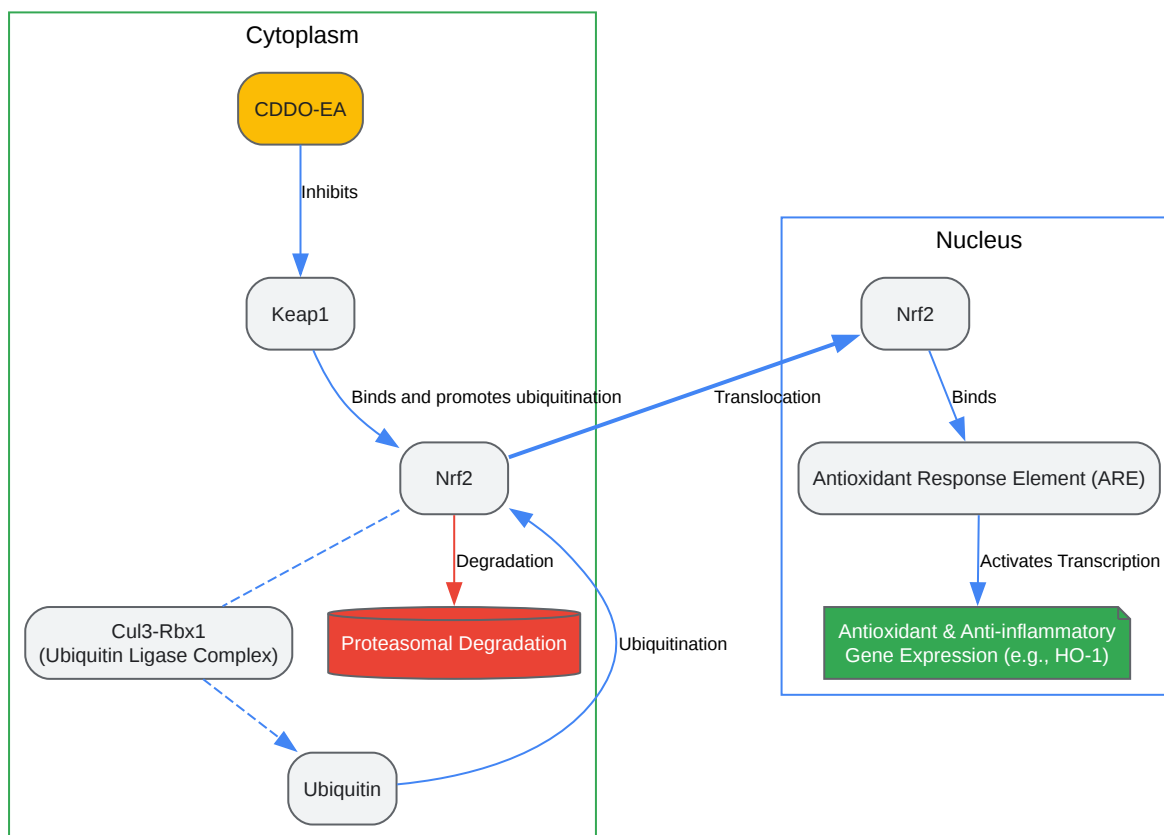
Experimental Workflow: CDDO-EA Stock Solution Preparation



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Caption: Workflow for preparing **CDDO-EA** stock solution.

Signaling Pathway: CDDO-EA Activation of the Nrf2 Pathway



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Caption: **CDDO-EA** activates the Keap1-Nrf2 signaling pathway.

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